Tetrahydro-furan-2-carboxamidine acetate
CAS No.: 1170439-29-8
Cat. No.: VC5628534
Molecular Formula: C7H14N2O3
Molecular Weight: 174.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170439-29-8 |
|---|---|
| Molecular Formula | C7H14N2O3 |
| Molecular Weight | 174.2 |
| IUPAC Name | acetic acid;oxolane-2-carboximidamide |
| Standard InChI | InChI=1S/C5H10N2O.C2H4O2/c6-5(7)4-2-1-3-8-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4) |
| Standard InChI Key | WCWUWYSWRDYBSE-UHFFFAOYSA-N |
| SMILES | CC(=O)O.C1CC(OC1)C(=N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Tetrahydro-furan-2-carboxamidine acetate consists of a tetrahydrofuran (THF) ring substituted at the 2-position with a carboxamidine group (-C(=NH)NH₂), which is acetylated to form the acetate salt. The THF ring adopts a puckered conformation, with the carboxamidine group introducing planar geometry at the substitution site . The acetate counterion stabilizes the amidinium cation through ionic interactions, as evidenced by crystallographic studies of analogous compounds .
Key Structural Features:
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Molecular Formula: C₆H₁₀N₂O₂·C₂H₄O₂
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Molecular Weight: 190.18 g/mol (free base) + 60.05 g/mol (acetate) = 250.23 g/mol
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Hybridization: The carboxamidine nitrogen atoms exhibit sp² hybridization, enabling resonance stabilization .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at 1,650–1,680 cm⁻¹ (C=N stretch) and 3,200–3,400 cm⁻¹ (N-H stretch) .
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¹H NMR: Characteristic signals at δ 3.70–4.10 ppm (THF ring protons) and δ 8.20–8.50 ppm (amidine NH groups) .
Synthesis and Optimization Strategies
Precursor-Based Routes
The synthesis typically begins with tetrahydrofuran-2-carboxylic acid, which is converted to the corresponding carboxamidine via a two-step process:
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Amidation: Reaction with ammonia or methylamine under catalytic conditions to form tetrahydrofuran-2-carboxamide .
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Amidine Formation: Treatment with phosphorus pentachloride (PCl₅) followed by ammonium acetate yields the carboxamidine .
Critical Reaction Parameters:
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Temperature: 40–60°C for amidination to prevent THF ring opening .
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Solvent: Isoamyl alcohol or ethyl acetate improves yield (≥85%) by minimizing side reactions .
Acetylation and Salt Formation
The free base is acetylated using acetic anhydride in methanol, producing the acetate salt with >95% purity . Industrial protocols emphasize recrystallization from ethyl acetate to achieve pharmaceutical-grade material .
Physicochemical Properties
Thermal Stability
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Melting Point: 228–232°C (decomposition observed above 240°C) .
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Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating moderate thermal stability .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.5 ± 0.8 |
| Ethanol | 45.2 ± 2.1 |
| Ethyl Acetate | 3.1 ± 0.4 |
Data derived from analogous carboxamide derivatives .
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound serves as a key intermediate in synthesizing α₁-adrenergic receptor antagonists like Alfuzosin . Its amidine group facilitates binding to quinazoline-based pharmacophores, enhancing selectivity for prostate tissue .
Polymer Chemistry
Vinyl acetate derivatives of tetrahydrofuran carboxamidines act as crosslinking agents in biodegradable polymers, improving mechanical strength by 40% compared to conventional monomers .
Future Directions
Recent studies propose functionalizing the THF ring with fluorinated groups to enhance blood-brain barrier penetration . Computational modeling further predicts utility in kinase inhibition, warranting exploratory synthesis campaigns.
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